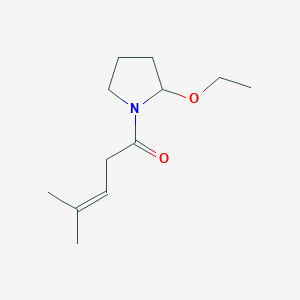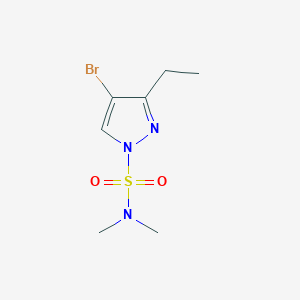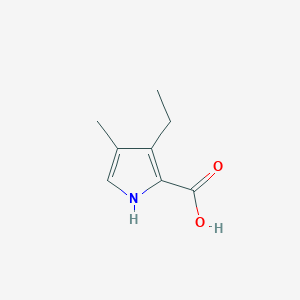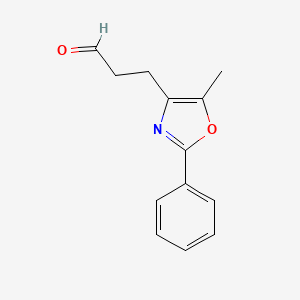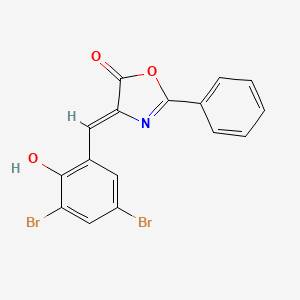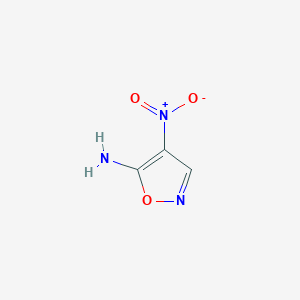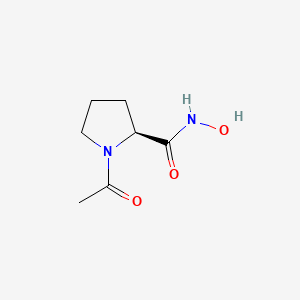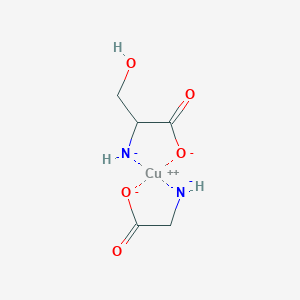
(Glycinato)(L-serinato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Glycinato)(L-serinato)copper is a coordination complex of copper with glycine and L-serine as ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato)(L-serinato)copper typically involves the reaction of copper(II) acetate with glycine and L-serine in an aqueous ethanol solution. The reaction proceeds through a non-redox dissociative substitution mechanism, usually affording the cis isomer. The general reaction can be represented as follows:
[ \text{Cu(OAc)}_2 + \text{H}_2\text{NCH}_2\text{COOH} + \text{H}_2\text{NCH(CH}_2\text{OH})\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})(\text{H}_2\text{NCH(CH}_2\text{OH})\text{COO})(\text{H}_2\text{O})_x] + 2 \text{AcOH} ]
where ( x = 0 ) or ( 1 ) depending on the hydration state of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent composition, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
(Glycinato)(L-serinato)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state.
Reduction: The copper center can be reduced to a lower oxidation state.
Substitution: Ligands can be replaced by other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination complexes with different ligands.
科学研究应用
(Glycinato)(L-serinato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: It is studied for its potential biological activity, including its role in enzyme mimetics and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It may have applications in industrial processes that involve copper catalysis or as a component in specialized materials
作用机制
The mechanism by which (Glycinato)(L-serinato)copper exerts its effects involves the coordination of the copper center with the glycine and L-serine ligands. This coordination stabilizes the copper in a specific oxidation state and geometry, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or therapeutic agents .
相似化合物的比较
Similar Compounds
Bis(glycinato)copper: A similar compound where copper is coordinated with two glycine ligands.
Bis(L-serinato)copper: A similar compound where copper is coordinated with two L-serine ligands.
Bis(L-methioninato)copper: A compound where copper is coordinated with two L-methionine ligands.
Bis(L-leucinato)copper: A compound where copper is coordinated with two L-leucine ligands.
Uniqueness
(Glycinato)(L-serinato)copper is unique due to the combination of glycine and L-serine ligands, which provide distinct steric and electronic environments around the copper center. This can result in different reactivity and properties compared to compounds with only glycine or L-serine ligands.
属性
分子式 |
C5H8CuN2O5-2 |
|---|---|
分子量 |
239.67 g/mol |
IUPAC 名称 |
copper;2-azanidylacetate;2-azanidyl-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
InChI 键 |
MQHJYHPHGPXRBW-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


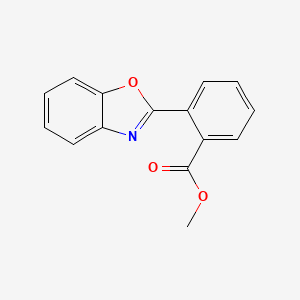
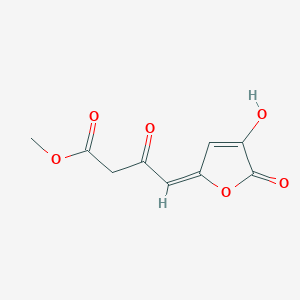
gold](/img/structure/B12871767.png)
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
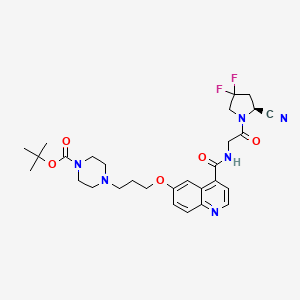
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
